molecular formula C9H12N2O6S B11850344 Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate CAS No. 73987-44-7

Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate

Cat. No.: B11850344
CAS No.: 73987-44-7
M. Wt: 276.27 g/mol
InChI Key: VBHCWROSOWPTFQ-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their significant pharmacological activities and are used in various medicinal and industrial applications . The compound , with the addition of a nitro group and hydrogen sulfate, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate, the process may involve the nitration of 1,2,3,4-tetrahydroquinoline followed by the addition of hydrogen sulfate.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic hydrogenation and nitration processes. The use of eco-friendly and reusable catalysts, such as Lewis acids, is becoming more prevalent to ensure greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The quinoline ring system can also intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of bio-responses.

    1,2,3,4-Tetrahydroquinoline: A hydrogenated derivative of quinoline.

    7-Nitroquinoline: A nitro-substituted quinoline derivative.

Uniqueness: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is unique due to the combination of the nitro group and hydrogen sulfate, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

73987-44-7

Molecular Formula

C9H12N2O6S

Molecular Weight

276.27 g/mol

IUPAC Name

7-nitro-1,2,3,4-tetrahydroquinoline;sulfuric acid

InChI

InChI=1S/C9H10N2O2.H2O4S/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8;1-5(2,3)4/h3-4,6,10H,1-2,5H2;(H2,1,2,3,4)

InChI Key

VBHCWROSOWPTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1.OS(=O)(=O)O

Origin of Product

United States

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